2,2'-(Chloromethylene)dipyridine
Description
2,2'-(Chloromethylene)dipyridine is a bidentate ligand featuring two pyridine rings connected by a chloromethylene (–CHCl–) bridge. This structural motif enhances its utility in coordination chemistry and catalysis. The chlorine atom introduces both steric bulk and electron-withdrawing effects, influencing the compound’s reactivity and binding affinity toward transition metals. It has been employed in the synthesis of supported catalysts, such as gold complexes on SBA-15 mesoporous silica, where it demonstrates high stability and catalytic efficiency in organic transformations .
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-[chloro(pyridin-2-yl)methyl]pyridine |
InChI |
InChI=1S/C11H9ClN2/c12-11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1-8,11H |
InChI Key |
OURLZCSNCILFGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CC=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Case Studies
Catalytic Performance
- A study functionalized SBA-15 silica with this compound to immobilize Au(III). The catalyst achieved >90% yield in alkyne hydration over five cycles, outperforming non-chlorinated analogs .
- In contrast, 2,2'-bipyridine-supported Cu(II) catalysts showed lower thermal stability, with Cu leaching observed after three cycles .
Luminescence Properties
- Europium complexes of 2,2'-dipyridine emit strong red light (λem ≈ 615 nm), whereas brominated derivatives (e.g., 4,4'-Dibromo-2,2'-bipyridine) exhibit blue-shifted emissions due to reduced π-conjugation .
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